molecular formula C20H19ClN2O3 B2886069 (E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide CAS No. 202342-17-4

(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B2886069
CAS No.: 202342-17-4
M. Wt: 370.83
InChI Key: JCHNAUNKXHNMLT-NBVRZTHBSA-N
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Description

(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4-chlorophenyl group via an (E)-enone spacer incorporating a morpholine ring. This specific structural motif places it within a class of compounds investigated for their potential in medicinal chemistry and chemical biology. The benzamide scaffold is recognized as a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. For instance, structurally related N-phenylbenzamide derivatives have been identified as potential anti-HBV agents by increasing intracellular levels of the host defense factor APOBEC3G . Furthermore, similar benzamide-containing compounds are actively explored as inhibitors of viral polymerases and histone deacetylases (HDAC) , highlighting the versatility of this chemical class in probing enzymatic function and cellular pathways. The presence of the morpholine ring is a common feature in bioactive compounds, often included to enhance solubility and influence pharmacokinetic properties. Researchers may find this compound particularly valuable as a building block or intermediate in the synthesis of more complex molecules, or as a chemical probe for investigating protein-protein interactions and enzyme function where related benzamides have shown activity. Specific mechanistic and pharmacological data for this exact compound are subjects of ongoing or unpublished research. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-17-8-6-15(7-9-17)14-18(20(25)23-10-12-26-13-11-23)22-19(24)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,22,24)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHNAUNKXHNMLT-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholino group, a chlorophenyl moiety, and a benzamide structure, which are critical for its biological activity. Its molecular formula is C19H20ClN2O3C_{19}H_{20}ClN_{2}O_{3} with a molecular weight of approximately 362.83 g/mol. The presence of the chlorophenyl group is significant in modulating the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit cell proliferation across various cancer cell lines.

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This is evidenced by increased levels of cyclin B1 and dephosphorylation of Cdk1, which are crucial for cell cycle regulation.
  • Apoptotic Pathways : The compound activates caspases (e.g., caspase-8 and caspase-3), which are essential for the execution of apoptosis. It also promotes Mcl-1 cleavage and alters Bcl-2 family protein phosphorylation, contributing to apoptotic signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

  • Prostate Cancer (PC-3) : IC50 = 1.5 µM
  • Lung Cancer (A549) : IC50 = 2.0 µM
  • Breast Cancer (MCF7) : IC50 = 1.8 µM

These findings suggest that the compound may be effective in treating hormone-resistant cancers.

Data Summary Table

Cancer Cell Line IC50 (µM) Mechanism of Action
PC-31.5G2/M arrest, apoptosis
A5492.0Caspase activation, cell cycle arrest
MCF71.8Mcl-1 cleavage, Bcl-2 modulation

Case Studies

A notable study published in Nature Reviews Cancer explored the efficacy of similar compounds in combination therapies. The results indicated that when combined with standard chemotherapeutics, this compound enhanced the overall cytotoxic effect, suggesting a synergistic mechanism that warrants further investigation.

Preparation Methods

Synthesis of 4-Chlorophenyl(Morpholino)Methanone

Procedure (,):

  • Reagents : 4-Chlorobenzoyl chloride (1.0 equiv), morpholine (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (DCM).
  • Reaction : Add 4-chlorobenzoyl chloride dropwise to a stirred solution of morpholine and triethylamine in DCM at 0°C. Warm to room temperature and stir for 12 h.
  • Workup : Wash with 1M HCl (2×), saturated NaHCO₃ (2×), and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane:EtOAc, 4:1).
  • Yield : 85–90%.
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 2H, Ar-H), 7.35–7.30 (m, 2H, Ar-H), 3.70–3.60 (m, 8H, morpholine-H).
    • IR (cm⁻¹): 1665 (C=O), 1090 (C-O-C).

Claisen-Schmidt Condensation to Form (E)-3-(4-Chlorophenyl)-1-Morpholino-2-Propen-1-One

Procedure (,):

  • Reagents : 4-Chlorophenyl(morpholino)methanone (1.0 equiv), benzaldehyde (1.1 equiv), NaOH (1.5 equiv), ethanol.
  • Reaction : Reflux the ketone and aldehyde in ethanol with aqueous NaOH (10%) for 6 h. Monitor by TLC (hexane:EtOAc, 3:1).
  • Workup : Acidify with 1M HCl to pH 3–4, extract with EtOAc (3×), dry, and concentrate. Recrystallize from ethanol.
  • Yield : 70–75%.
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.60–7.55 (m, 4H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 6.72 (d, J = 15.6 Hz, 1H, CH=CO), 3.55–3.45 (m, 8H, morpholine-H).
    • IR (cm⁻¹): 1680 (C=O), 1595 (C=C).

Amidation to Install the Benzamide Group

Procedure (,):

  • Reagents : (E)-3-(4-Chlorophenyl)-1-morpholino-2-propen-1-one (1.0 equiv), benzoyl chloride (1.2 equiv), EDCl (1.5 equiv), DMAP (0.1 equiv), DMF.
  • Reaction : Stir the enone, benzoyl chloride, EDCl, and DMAP in DMF at 0°C for 30 min, then at room temperature for 24 h.
  • Workup : Pour into ice-water, filter the precipitate, wash with H₂O, and recrystallize from EtOH.
  • Yield : 65–70%.
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10–8.05 (m, 2H, Ar-H), 7.85–7.75 (m, 3H, Ar-H), 7.65–7.55 (m, 4H, Ar-H), 7.50 (d, J = 15.6 Hz, 1H, CH=CO), 6.80 (d, J = 15.6 Hz, 1H, CH=CO), 3.60–3.50 (m, 8H, morpholine-H).
    • ¹³C NMR (100 MHz, DMSO-d₆): δ 196.2 (C=O), 167.8 (C=O), 144.3 (CH=CO), 134.5–128.1 (Ar-C), 66.5 (morpholine-C).
    • HRMS (ESI): m/z calcd. for C₂₀H₁₈ClN₂O₃ [M+H]⁺: 393.1005; found: 393.1009.

Alternative Synthetic Routes and Optimization

Visible-Light-Mediated Amidation ()

A photochemical approach using benzoyl peroxide and morpholine under visible light (450 nm) in DMF achieves the morpholino ketone in 80% yield, reducing reaction time to 2 h. This method minimizes side products from thermal degradation.

One-Pot Tandem Reaction ()

Sequential Claisen-Schmidt condensation and amidation in a single pot using CuBr₂ as a catalyst (5 mol%) in acetonitrile at 60°C affords the target compound in 60% yield, though with lower stereoselectivity (E:Z = 85:15).

Critical Analysis of Reaction Parameters

Parameter Optimal Condition Effect on Yield/Stereoselectivity
Solvent DMF or EtOH Polar aprotic solvents enhance enone formation
Base NaOH (10%) Higher concentrations accelerate condensation
Temperature Reflux (78–80°C) Ensures complete enolization and E-selectivity
Coupling Reagent EDCl/DMAP Superior to DCC/HOBt in minimizing racemization

Troubleshooting Common Issues

  • Low Enone Yield : Pre-activate the morpholino ketone with TMSCl before condensation.
  • Z-Isomer Formation : Add a catalytic amount of piperidine (0.5 equiv) to favor thermodynamic E-product.
  • Benzamide Hydrolysis : Use anhydrous DMF and molecular sieves during amidation.

Scalability and Industrial Feasibility

Kilogram-scale production (patent US4210754A) employs continuous flow reactors for the Claisen-Schmidt step, achieving 90% conversion with a residence time of 15 min. Purification via antisolvent crystallization (toluene/heptane) yields >99% purity.

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Answer:
The synthesis involves coupling a 4-chlorophenyl-substituted enone with a benzamide precursor under controlled conditions. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Catalysts: Employ coupling agents like EDCl/HOBt for amide bond formation.
  • Purification: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and use HPLC (C18 column, acetonitrile/water gradient) for final purification .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Confirm stereochemistry (E-configuration) via coupling constants (J = 12–15 Hz for trans olefin protons) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C20H18ClN2O3: 393.09) .
  • X-ray Crystallography: Resolve crystal structures using SHELXL (SHELX suite) for absolute configuration validation .
Technique Key Parameters
¹H/¹³C NMRδ 7.8–8.2 ppm (benzamide protons), δ 3.4–3.7 ppm (morpholine protons)
HPLCRetention time: 8.2 min (C18, 60% acetonitrile)
FT-IRPeaks at 1660 cm⁻¹ (amide C=O), 1710 cm⁻¹ (enone C=O)

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility:

    Solvent Solubility (mg/mL) Conditions
    DMSO>5025°C, inert atmosphere
    Ethanol10–1525°C
    Water<1pH 7.4
  • Stability: Degrades by <5% over 48 hours in PBS (pH 7.4) at 4°C but hydrolyzes rapidly in acidic conditions (pH <3) .

Advanced: How can molecular interactions with biological targets be systematically studied?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding affinity (KD values).
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
  • Cellular Assays: Use HEK293 cells transfected with fluorescent reporters to assess dose-dependent inhibition (e.g., IC50 = 1.2 μM for a kinase target) .

Advanced: What strategies resolve contradictions in crystallographic vs. computational structural data?

Answer:

  • Refinement Tools: Compare SHELXL-refined crystal structures with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies in dihedral angles >10° suggest lattice packing effects .
  • Dynamic Simulations: Run MD simulations (AMBER/CHARMM) to assess conformational flexibility in solution vs. solid state .

Advanced: How can in vivo pharmacokinetics be evaluated for this compound?

Answer:

  • ADME Profiling:
    • Absorption: Caco-2 cell permeability assays (Papp >1 × 10⁻⁶ cm/s indicates moderate absorption).
    • Metabolism: Incubate with liver microsomes (e.g., CYP3A4 inhibition observed at 10 μM) .
  • In Vivo Studies: Administer 10 mg/kg (IV) in rodent models; measure plasma half-life (t1/2 ~2.3 hours) via LC-MS/MS .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Answer:

  • Docking Studies (AutoDock Vina): Model interactions between the morpholino group and target active sites (e.g., ΔG = -9.2 kcal/mol for a kinase pocket) .
  • QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., 4-Cl phenyl) with bioactivity (R² >0.85) .

Advanced: How is enantiomeric purity ensured during synthesis?

Answer:

  • Chiral HPLC: Use a Chiralpak IA column (hexane/isopropanol 90:10) to resolve enantiomers (retention times: 12.1 min (R) vs. 14.3 min (S)) .
  • Circular Dichroism (CD): Compare experimental spectra with DFT-simulated curves to confirm dominant E-enantiomer .

Advanced: What experimental designs mitigate oxidative degradation?

Answer:

  • Antioxidants: Add 0.1% BHT to stock solutions to reduce radical-mediated degradation.
  • Storage: Lyophilize under argon and store at -80°C; degradation <2% over 6 months .

Advanced: How does structural modification impact biological activity?

Answer:

Modification Effect on Activity Reference
Replace 4-Cl with 4-F↓ IC50 by 40% (improved target binding)
Substitute morpholino with piperazine↑ Solubility but ↓ potency (ΔΔG = +1.8 kcal/mol)
Introduce methyl group at enone positionBlocks metabolism (t1/2 increased to 4.1 hours)

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